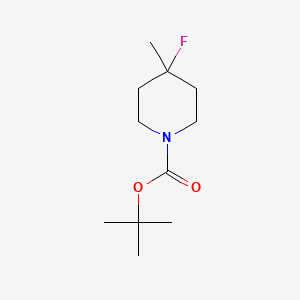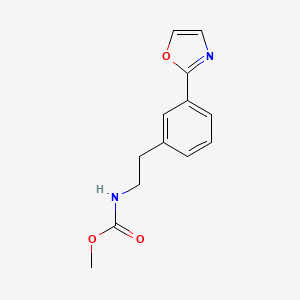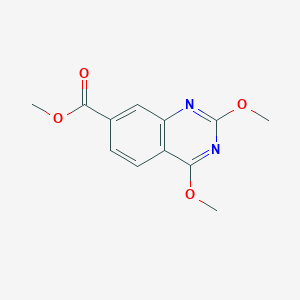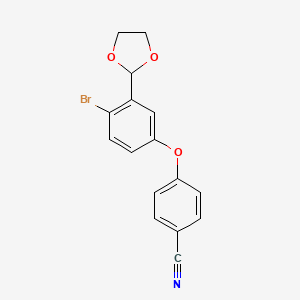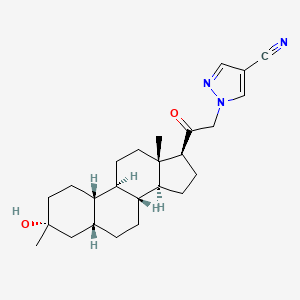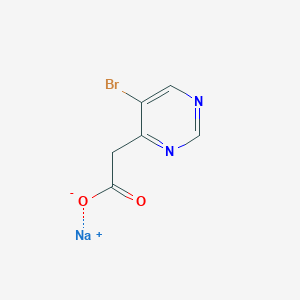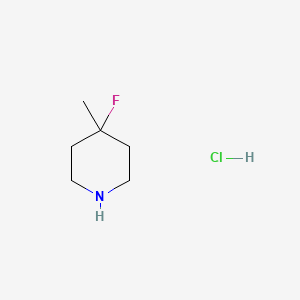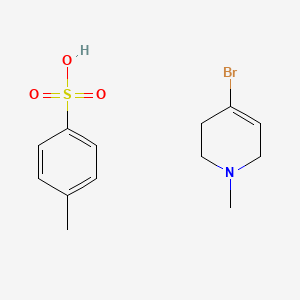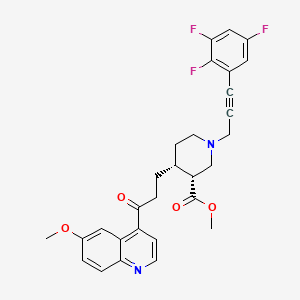
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate
Descripción general
Descripción
The compound “(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate” is a chemical compound with the molecular formula C29H27F3N2O4 . It is a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl (3R,4R)-1-(3-prop-2-ynyl)-4-[3-oxo-3-(6-methoxyquinolin-4-yl)propyl]piperidine-3-carboxylate with 1-bromo-2,3,5-trifluorobenzene in the presence of triethylamine, copper (I) iodide, and tetrakis (triphenylphosphine) palladium (0) at a temperature of 20 - 80℃ for 2 hours . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are combined, washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica gel .Aplicaciones Científicas De Investigación
Synthesis and Receptor Functional Antagonism
A study by Cueva et al. (2009) focused on the synthesis of analogues related to (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate, examining their in vitro opioid receptor functional antagonism. The results highlighted areas tolerant to substitution on the core structure, contributing to understanding the kappa-opioid receptor antagonism (Cueva et al., 2009).
Asymmetric Syntheses of Alkaloids
Hirai et al. (1992) reported on the asymmetric syntheses of heteroyohimbine, yohimbine, and related alkaloids, utilizing derivatives similar to the compound . This research provides insights into the synthesis of complex natural products and their derivatives, which are valuable in various biological studies (Hirai et al., 1992).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) explored the reactions of prop-2-ynyl alpha-ketoesters, a category which includes the compound , under oxidative carbonylation conditions. This study is significant in the field of organic synthesis, particularly in the formation of heterocyclic derivatives (Bacchi et al., 2005).
Preparation of CGRP Receptor Inhibitors
Cann et al. (2012) developed a synthesis method for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which is structurally related to the compound . This research is vital for the development of new therapeutic agents targeting CGRP receptors (Cann et al., 2012).
Insecticidal Applications
Bakhite et al. (2014) synthesized pyridine derivatives, closely related to the compound , and evaluated their insecticidal activities. This research opens avenues for the development of new insecticides based on similar structural frameworks (Bakhite et al., 2014).
Diabetes Drug Manufacturing
Sawai et al. (2010) investigated a manufacturing process for a peptide-like compound closely related to the compound , focusing on diabetes treatment. This research is crucial for understanding large-scale drug production techniques (Sawai et al., 2010).
Spectroscopic and Quantum Chemical Studies
Fatma et al. (2017) conducted a study on a compound structurally similar to the compound , examining its crystal structure, spectroscopy, and quantum chemical properties. This research is significant for the fundamental understanding of the compound's properties (Fatma et al., 2017).
Propiedades
IUPAC Name |
methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O4/c1-37-21-6-7-26-23(16-21)22(9-11-33-26)27(35)8-5-18-10-13-34(17-24(18)29(36)38-2)12-3-4-19-14-20(30)15-25(31)28(19)32/h6-7,9,11,14-16,18,24H,5,8,10,12-13,17H2,1-2H3/t18-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJDNKCWKBFGKF-KOSHJBKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
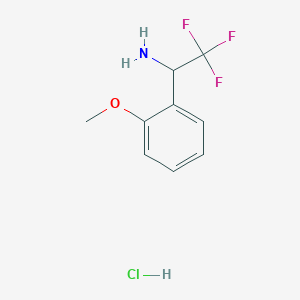
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
